N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide
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Overview
Description
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a brominated indole moiety, which can contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide typically involves the following steps:
Bromination of Indole: The starting material, indole, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like dichloromethane.
Alkylation: The brominated indole is then alkylated with 2-bromoethylamine to introduce the ethylamine side chain.
Acylation: The resulting intermediate is acylated with 2-methoxyacetyl chloride to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole moiety.
Acylation and Alkylation: The amide and methoxy groups can participate in further acylation and alkylation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction can modify the functional groups on the indole ring .
Scientific Research Applications
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide involves its interaction with specific molecular targets and pathways. The brominated indole moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. This can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
N-[2-(1H-indol-3-yl)ethyl]-2-methoxyacetamide: Similar structure but without the bromine atom.
6-Bromoindole: Lacks the ethyl and methoxyacetamide groups.
2-Methoxy-N-(2-(1H-indol-3-yl)ethyl)acetamide: Similar structure but with different substitution patterns.
Uniqueness
N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide is unique due to the presence of the bromine atom on the indole ring, which can significantly alter its chemical reactivity and biological activity compared to non-brominated analogs .
Properties
Molecular Formula |
C13H15BrN2O2 |
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Molecular Weight |
311.17 g/mol |
IUPAC Name |
N-[2-(6-bromoindol-1-yl)ethyl]-2-methoxyacetamide |
InChI |
InChI=1S/C13H15BrN2O2/c1-18-9-13(17)15-5-7-16-6-4-10-2-3-11(14)8-12(10)16/h2-4,6,8H,5,7,9H2,1H3,(H,15,17) |
InChI Key |
BVNCHKVCUXMYMH-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=O)NCCN1C=CC2=C1C=C(C=C2)Br |
Origin of Product |
United States |
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